Cicloprolol

描述

Cicloprolol, also known as cycloprolol, is a β-adrenergic receptor antagonist (beta blocker) that was developed as an antihypertensive agent. Despite its promising pharmacological profile, it was never marketed. The compound is known for its weak partial agonist or intrinsic sympathomimetic activity at β-adrenergic receptors, which is higher than many other beta blockers but lower than xamoterol .

准备方法

Cicloprolol can be synthesized starting from 4-benzyloxyphenol. The synthetic route involves several steps, including the formation of the cyclopropylmethoxy group and the attachment of the isopropylamino group. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the reactions

化学反应分析

Cicloprolol undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, particularly at the phenoxy group, using reagents like sodium hydroxide or potassium tert-butoxide.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used .

科学研究应用

Cardiovascular Applications

1. Heart Rate and Blood Pressure Regulation

Cicloprolol has been shown to affect heart rate and blood pressure in several studies. In a clinical trial involving normal male volunteers, this compound was administered in varying doses (25 mg, 50 mg, 100 mg). The findings indicated that all doses above 2.5 mg effectively reduced exercise-induced tachycardia, with no significant increase in efficacy beyond 50 mg. Notably, this compound increased resting heart rate and systolic blood pressure in a dose-dependent manner, suggesting its utility in managing certain cardiovascular conditions .

| Dose (mg) | Effect on Exercise Tachycardia | Effect on Resting Heart Rate | Effect on Systolic Blood Pressure |

|---|---|---|---|

| 25 | Reduced | Increased | Increased |

| 50 | Reduced | Increased | Increased |

| 100 | Reduced | Increased | Increased |

2. Impact on Intraocular Pressure

This compound has also been studied for its effects on intraocular pressure (IOP). A double-blind placebo-controlled study involving healthy volunteers demonstrated that oral doses of this compound (50 mg and 100 mg) significantly reduced IOP during exercise without altering resting heart rate or blood pressure. This suggests potential applications in treating conditions like glaucoma .

Neuropharmacological Applications

3. Memory Consolidation Studies

Research indicates that this compound may influence memory consolidation through its action on adrenergic receptors. In animal studies, the administration of beta-adrenergic receptor antagonists, including this compound, showed impairments in the consolidation of fear memories. This highlights the compound's potential role in neuropharmacology and its implications for conditions characterized by memory deficits .

Clinical Case Studies

4. Case Study: Heart Failure Management

In a pooled analysis of beta-blockers for chronic heart failure (CHF), this compound's partial agonist activity was noted to contribute to improved outcomes in patients. Although specific data on this compound was limited, the overall evidence suggested that beta-blockade can reduce mortality rates in CHF patients, indicating potential benefits of this compound within this therapeutic context .

Summary of Findings

This compound presents diverse applications in both cardiovascular and neuropharmacological domains. Its ability to regulate heart rate and blood pressure, along with its effects on intraocular pressure and memory consolidation, positions it as a valuable compound for further research and clinical application.

作用机制

Cicloprolol exerts its effects by selectively binding to β1-adrenergic receptors, which are primarily located in the heart. This binding inhibits the action of endogenous catecholamines like adrenaline and noradrenaline, leading to a decrease in heart rate and cardiac output. The partial agonist activity of this compound allows it to maintain a baseline level of sympathetic activity, which can be beneficial in conditions like heart failure where complete blockade of sympathetic activity might be detrimental .

相似化合物的比较

Cicloprolol is similar to other beta blockers such as metoprolol, atenolol, and betaxolol. it is unique in its higher intrinsic sympathomimetic activity compared to many other beta blockers. This makes it particularly interesting for research into conditions where maintaining some level of sympathetic activity is beneficial .

Metoprolol: A widely used beta blocker with lower intrinsic sympathomimetic activity.

Atenolol: Another beta blocker with high selectivity for β1-adrenergic receptors but without partial agonist activity.

Betaxolol: Chemically similar to this compound but with different pharmacological properties.

This compound’s unique profile makes it a valuable compound for research, despite its lack of commercial use.

生物活性

Cicloprolol is a selective beta-1 adrenergic antagonist primarily utilized in the treatment of cardiovascular diseases. This compound exhibits unique pharmacological properties that contribute to its therapeutic efficacy, particularly in managing hypertension and heart failure. This article explores the biological activity of this compound, including its mechanisms of action, pharmacokinetics, and clinical implications, supported by research findings and case studies.

This compound functions primarily as a beta-1 adrenergic receptor antagonist . Its selectivity for beta-1 receptors, predominantly located in the heart, allows it to effectively reduce heart rate and myocardial contractility. This action is beneficial for patients with conditions such as:

- Hypertension : By lowering blood pressure through decreased cardiac output.

- Heart Failure : Improving outcomes by reducing the workload on the heart.

Additionally, this compound possesses intrinsic sympathomimetic activity (ISA) , which enables it to partially stimulate beta-adrenergic receptors while blocking them. This dual action can help maintain cardiac output during stress while preventing excessive heart rate increases.

Pharmacokinetics

The pharmacokinetic profile of this compound indicates favorable absorption and distribution characteristics:

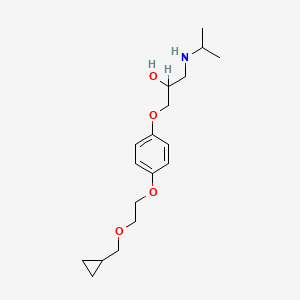

- Chemical Structure : C18H29NO4, featuring a cyclopropylmethoxy group and a phenoxy moiety.

- Metabolism : this compound undergoes hepatic metabolism primarily via cytochrome P450 enzymes, leading to various metabolites that may also exhibit biological activity.

- Bioavailability : The compound's bioavailability is enhanced through specific synthetic pathways that optimize its therapeutic potential.

Biological Activity and Therapeutic Applications

Research has indicated several significant biological activities associated with this compound:

-

Cardiovascular Effects :

- Reduces heart rate and myocardial oxygen demand.

- Improves exercise tolerance in patients with heart failure.

- Exhibits cardioprotective effects due to its antioxidant properties.

-

Antioxidant Properties :

- This compound has been shown to mitigate oxidative stress in cardiac tissues, which is crucial for preventing myocardial damage during ischemic events.

- Clinical Studies :

Case Studies

Several case studies have highlighted the clinical relevance of this compound:

- Case Study 1 : A patient with chronic heart failure showed significant improvement in symptoms and exercise capacity after switching from a non-selective beta-blocker to this compound. The patient reported reduced fatigue and improved quality of life metrics.

- Case Study 2 : In a cohort study involving elderly patients with hypertension, this compound was associated with lower incidences of adverse effects such as bradycardia and fatigue compared to other beta-blockers .

Comparative Analysis

To better understand the position of this compound among other beta-blockers, a comparison table is provided below:

| Compound | Selectivity | ISA | Antioxidant Activity | Clinical Use |

|---|---|---|---|---|

| This compound | Beta-1 | Yes | Yes | Hypertension, Heart Failure |

| Metoprolol | Beta-1 | No | Limited | Hypertension, Heart Failure |

| Carvedilol | Non-selective | Yes | Yes | Heart Failure |

| Atenolol | Beta-1 | No | No | Hypertension |

常见问题

Basic Research Questions

Q. What is the molecular mechanism of Cicloprolol’s interaction with β2 adrenergic receptors, and how can in silico docking studies inform experimental design?

- Methodological Guidance: this compound’s interaction with β2 adrenergic receptors can be studied using molecular docking simulations to predict binding affinities and binding poses. For example, docking scores (e.g., -4.376 in 3P0G vs. -6.805 in 3NYA) suggest conformational-state-dependent binding . Researchers should:

- Use crystal structures of β2 adrenergic receptors in active/inactive states (e.g., PDB IDs: 3P0G, 3NYA) to model interactions.

- Validate docking results with in vitro assays (e.g., radioligand binding) to confirm affinity trends.

- Table 1: Summary of this compound’s Docking Scores Across Receptor States

Q. How should researchers select experimental models (in silico vs. in vitro) to study this compound’s pharmacological effects?

- Methodological Guidance:

- In silico models (e.g., molecular docking, dynamics) are ideal for initial mechanistic hypotheses and identifying key residues (e.g., Serine 203/207 in β2 receptors) .

- In vitro models (e.g., cell-based cAMP assays) validate functional outcomes (agonist/antagonist effects). Prioritize receptor isoforms and cell lines (e.g., HEK-293) expressing human β2 receptors for translational relevance .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s docking affinity data across β2 receptor conformational states?

- Methodological Guidance: Contradictions (e.g., lower affinity in inactive state 3P0G vs. higher affinity in active state 3NYA) may reflect ligand-dependent receptor dynamics. To address this:

Perform molecular dynamics simulations (≥100 ns) to assess binding stability under physiological conditions .

Apply free energy calculations (e.g., MM/GBSA) to quantify energy contributions of key residues.

Cross-validate with mutagenesis studies (e.g., Ala-scanning of binding pockets) to identify critical interaction sites .

Q. What methodological frameworks (e.g., PICOT, FINER) are optimal for designing clinical studies on this compound’s therapeutic potential?

- Methodological Guidance: Use the PICOT framework to structure preclinical-to-clinical translation:

- P opulation: Patients with β2 receptor-related pathologies (e.g., asthma).

- I ntervention: this compound (dose range based on in vitro EC50/IC50).

- C omparison: Standard β-blockers (e.g., Metoprolol).

- O utcome: Improvement in bronchial relaxation (FEV1 measurement).

- T imeframe: Acute (30-min post-dose) vs. chronic (4-week) effects .

- Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize research gaps .

Q. How can researchers optimize molecular dynamics parameters to assess this compound’s binding stability in prolonged simulations?

- Methodological Guidance:

- Use explicit solvent models (e.g., TIP3P water) and physiological ion concentrations (150 mM NaCl).

- Set temperature/pressure controls (310 K, 1 bar) to mimic human physiology.

- Apply replica exchange MD or enhanced sampling to overcome energy barriers in binding/unbinding pathways .

Q. Data Analysis & Reproducibility

Q. What statistical methods are recommended for analyzing this compound’s dose-response data in functional assays?

- Methodological Guidance:

- Fit data to nonlinear regression models (e.g., Hill equation) to calculate EC50/IC50 and efficacy (Emax).

- Report confidence intervals and use ANOVA with post-hoc tests (e.g., Tukey) for multi-group comparisons.

- Follow TRIPOD guidelines for predictive model validation in docking studies .

Q. How can researchers ensure reproducibility in this compound studies?

- Methodological Guidance:

属性

IUPAC Name |

1-[4-[2-(cyclopropylmethoxy)ethoxy]phenoxy]-3-(propan-2-ylamino)propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H29NO4/c1-14(2)19-11-16(20)13-23-18-7-5-17(6-8-18)22-10-9-21-12-15-3-4-15/h5-8,14-16,19-20H,3-4,9-13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNDJPKHYZWRRIS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCC(COC1=CC=C(C=C1)OCCOCC2CC2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H29NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

63686-79-3 (hydrochloride) | |

| Record name | Cicloprolol [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063659121 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID70867026 | |

| Record name | Cicloprolol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70867026 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

323.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

94651-09-9, 63659-12-1, 91094-14-3 | |

| Record name | Cicloprolol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=94651-09-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cicloprolol [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063659121 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | SL 75177-10 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091094143 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cicloprolol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094651099 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cicloprolol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70867026 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CICLOPROLOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1K2ACH4U3R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。